6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-5-amine
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Overview
Description
6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-5-amine is a chemical compound that features a quinoline core substituted with a boronate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-5-amine typically involves the borylation of a quinoline derivative. One common method is the palladium-catalyzed borylation of quinoline using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-5-amine can undergo various types of chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acids.
Reduction: The quinoline core can be reduced under specific conditions.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Substitution: Halogenated reagents and bases like sodium hydride are commonly used.
Major Products Formed
Oxidation: Boronic acids.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-5-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Medicine: Investigated for its potential use in drug discovery and development, particularly as a precursor for bioactive molecules.
Industry: Utilized in the synthesis of advanced materials, including polymers and electronic materials.
Mechanism of Action
The mechanism of action of 6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-5-amine largely depends on its application. In organic synthesis, the boronate ester group facilitates cross-coupling reactions by forming a stable intermediate with palladium catalysts. In biological applications, the quinoline core can interact with various biomolecules, potentially affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-3-amine
- 6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-2-amine
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
Uniqueness
6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-5-amine is unique due to its specific substitution pattern on the quinoline core, which can influence its reactivity and interactions in various applications. This makes it a valuable compound for targeted synthesis and specialized applications .
Properties
IUPAC Name |
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BN2O2/c1-14(2)15(3,4)20-16(19-14)11-7-8-12-10(13(11)17)6-5-9-18-12/h5-9H,17H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCHZRCJHXBQIJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C3=C(C=C2)N=CC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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